5,5-Dimethylbicyclo[2.1.1]hexan-2-one
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Overview
Description
5,5-Dimethylbicyclo[2.1.1]hexan-2-one is a bicyclic ketone with the molecular formula C₈H₁₂O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexan-2-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for 5,5-Dimethylbicyclo[21 advancements in photochemical techniques and modular approaches may facilitate larger-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5-Dimethylbicyclo[2.1.1]hexan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexan-2-one involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its bicyclic framework provides rigidity and strain, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
5,5-dimethylbicyclo[2.1.1]hexan-2-one |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-6(8)7(9)4-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
BYOKRVKHSHTAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC1C(=O)C2)C |
Origin of Product |
United States |
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